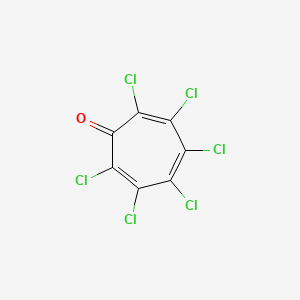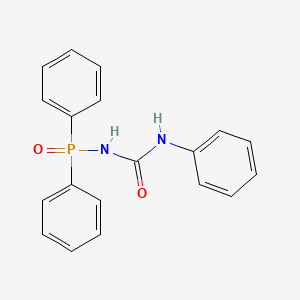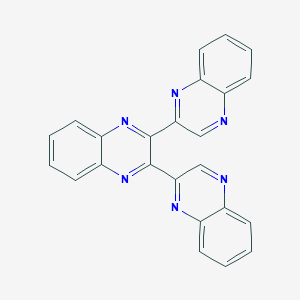
Terquinoxalinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terquinoxalinyl is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Terquinoxalinyl typically involves the condensation of o-phenylenediamine with dicarbonyl compounds. One common method is the iron-catalyzed one-pot synthesis, where 2-nitroanilines react with vicinal diols under transfer hydrogenative conditions . This method is advantageous as it does not require external redox reagents or additional bases, and water is the sole byproduct.
Industrial Production Methods
Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods include the use of catalysts such as pyridine in condensation-oxidation reactions . These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Terquinoxalinyl undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form quinoxalinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoxalinones, aminoquinoxalines, and various substituted quinoxalines, which have significant biological and industrial applications .
Wissenschaftliche Forschungsanwendungen
Terquinoxalinyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Incorporated into pharmaceutical formulations for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, fluorescent materials, and organic semiconductors.
Wirkmechanismus
The mechanism of action of Terquinoxalinyl involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a similar structure but different functional groups.
Tetrahydroquinoline: Another nitrogen-containing heterocycle with diverse biological activities.
Triazolylquinoxaline: A derivative with enhanced properties for specific applications.
Uniqueness
Terquinoxalinyl stands out due to its unique combination of biological activities and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
18162-21-5 |
|---|---|
Molekularformel |
C24H14N6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2,3-di(quinoxalin-2-yl)quinoxaline |
InChI |
InChI=1S/C24H14N6/c1-3-9-17-15(7-1)25-13-21(27-17)23-24(30-20-12-6-5-11-19(20)29-23)22-14-26-16-8-2-4-10-18(16)28-22/h1-14H |
InChI-Schlüssel |
YCGCHNWTMZWGPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


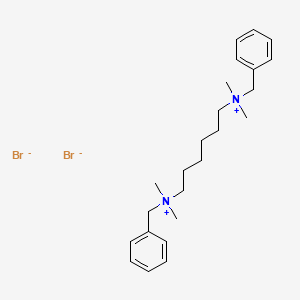
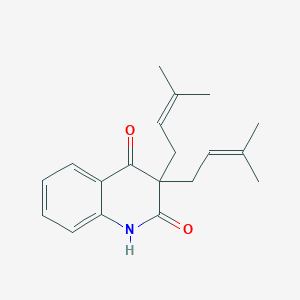
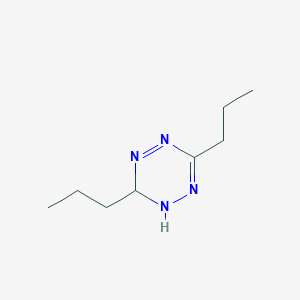

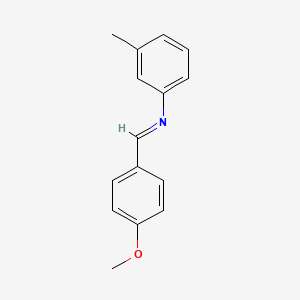
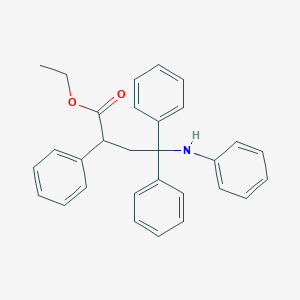
![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
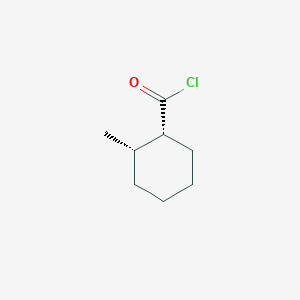
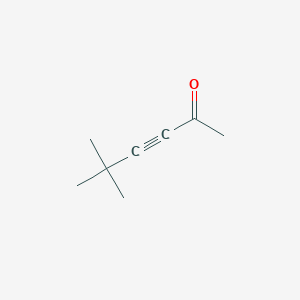
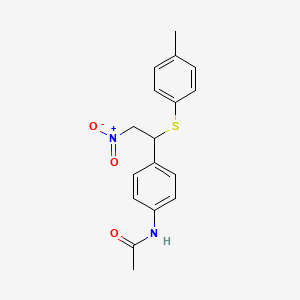
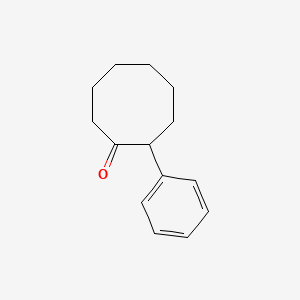
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
